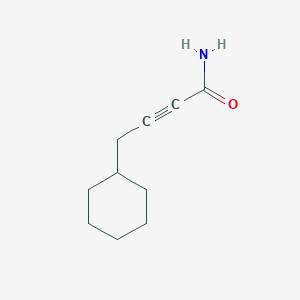
4-Cyclohexylbut-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylbut-2-ynamide is an organic compound characterized by the presence of a cyclohexyl group attached to a but-2-ynamide moiety. This compound is part of the ynamide family, which is known for its unique reactivity due to the polarized triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Preparation Methods
The synthesis of 4-Cyclohexylbut-2-ynamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
4-Cyclohexylbut-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amide derivatives.
Substitution: The ynamide moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the leaving group.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [2 + 2 + 2] cycloaddition with cyanamides to form heterocyclic compounds.
Common reagents used in these reactions include triflic acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Cyclohexylbut-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s unique reactivity makes it useful in the development of biologically active molecules and potential drug candidates.
Mechanism of Action
The mechanism of action of 4-Cyclohexylbut-2-ynamide involves its interaction with molecular targets through its polarized triple bond. This interaction can lead to the formation of reactive intermediates, such as keteniminium ions, which can further react with nucleophiles or electrophiles . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
4-Cyclohexylbut-2-ynamide can be compared with other ynamides, such as:
- N-Phenylbut-2-ynamide
- N-Methylbut-2-ynamide
- N-Benzylbut-2-ynamide
These compounds share the ynamide moiety but differ in the substituents attached to the nitrogen atom. The cyclohexyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Properties
CAS No. |
920287-05-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-cyclohexylbut-2-ynamide |
InChI |
InChI=1S/C10H15NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-7H2,(H2,11,12) |
InChI Key |
PBAPXCWTIQQZON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC#CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


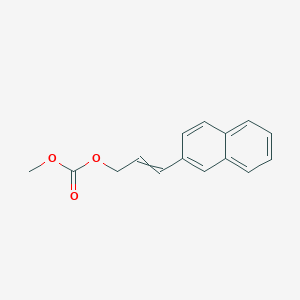
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
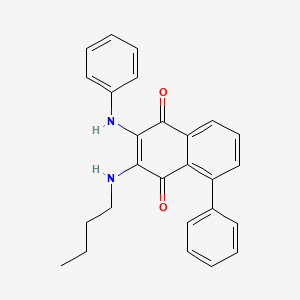
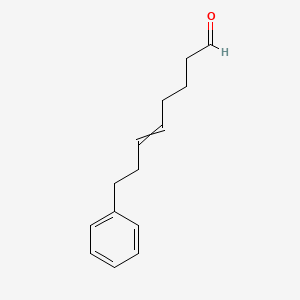
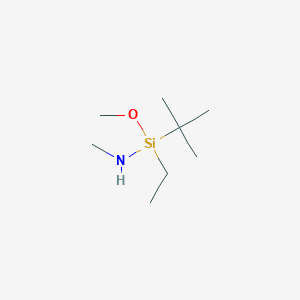
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
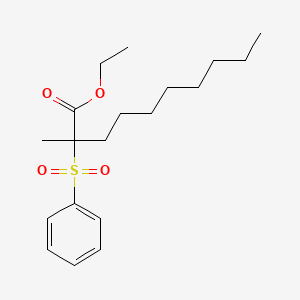
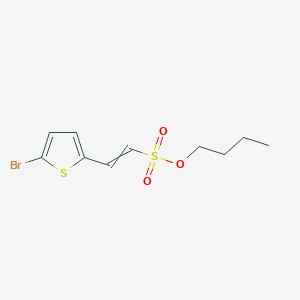
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)

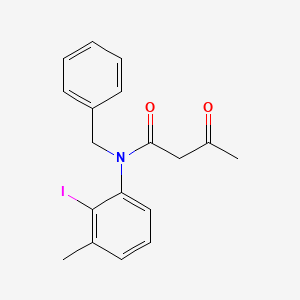
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
